REACTION_CXSMILES
|
[OH:1][CH:2]1[CH:6]([CH2:7][S:8][CH3:9])[CH2:5][NH:4][CH2:3]1.CO.Cl>>[OH:1][C@H:2]1[C@H:6]([CH2:7][S:8][CH3:9])[CH2:5][NH:4][CH2:3]1
|
Name
|
3-hydroxy-4-(methylthiomethyl)-pyrrolidine
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
OC1CNCC1CSC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the resulting solution concentrated in vacuo
|
Type
|
WASH
|
Details
|
Column chromatography on silica eluted with 10-20% 7N NH3 in MeOH-dichloromethane
|
Name
|
title compound
|
Type
|
product
|
Smiles
|
O[C@@H]1CNC[C@H]1CSC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 29.2 mmol | |
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |